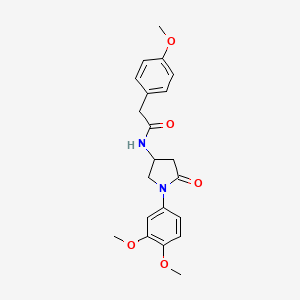
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include the type of compound it is (e.g., organic, inorganic, polymer), its appearance (e.g., color, state of matter), and any notable properties.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, the reaction conditions, and the yield of the product. The analysis might also discuss any challenges encountered during the synthesis and how they were overcome.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used for this purpose.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It would include the reactants, products, and conditions of the reaction. The analysis might also discuss the mechanism of the reaction.Physical And Chemical Properties Analysis
This would involve measuring properties such as melting point, boiling point, solubility, and stability. The compound’s chemical properties, such as its reactivity and acidity/basicity, would also be analyzed.科学的研究の応用
Synthetic Chemistry Applications
The compound has been utilized in the synthesis of complex molecules and natural products. For example, it has been involved in the Mn(III)/Cu(II)-mediated oxidative radical cyclization leading to erythrinanes, showcasing its utility in constructing complex molecular frameworks found in natural alkaloids (Shiho Chikaoka et al., 2003). Another study demonstrated its role in a facile three-step synthesis of (±)-crispine A via an acyliminium ion cyclisation, highlighting its versatility in synthetic organic chemistry (F. King, 2007).
Pharmacological Research
This compound and its derivatives have been examined for their pharmacological activities. Research into pyridine derivatives, for example, showed significant insecticidal activities against pests, suggesting potential applications in agricultural and pest control sectors (E. A. Bakhite et al., 2014). Additionally, the synthesis and characterization of novel 5-oxopyrrolidine derivatives revealed promising anticancer and antimicrobial activities, indicating its potential in developing new therapeutic agents (Karolina Kairytė et al., 2022).
Material Science and Engineering
In material science, the compound's derivatives have been used for enhancing the properties of materials, such as in the preparation of poly(methyl methacrylate) hybrid networks. This application demonstrates its role in improving the thermal stability and robustness of polymer/filler networks, indicating its utility in materials engineering and design (Gonul S. Batibay et al., 2020).
Safety And Hazards
This would involve identifying any risks associated with handling or using the compound. It would include information on toxicity, flammability, and environmental impact.
将来の方向性
This would involve discussing potential future research directions. For example, if the compound has medicinal properties, future research might involve testing the compound in clinical trials. If the compound has interesting chemical properties, future research might involve exploring these properties in more detail.
I hope this general guidance is helpful. For a more detailed analysis, I would recommend consulting a chemistry textbook or a professional chemist. Please note that this is a general guide and may not apply to all compounds. Always follow safety guidelines when handling chemicals.
特性
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-17-7-4-14(5-8-17)10-20(24)22-15-11-21(25)23(13-15)16-6-9-18(27-2)19(12-16)28-3/h4-9,12,15H,10-11,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDINXCMUMAHKAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2897755.png)
![{5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanamine dihydrochloride](/img/structure/B2897756.png)
![Methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2897757.png)
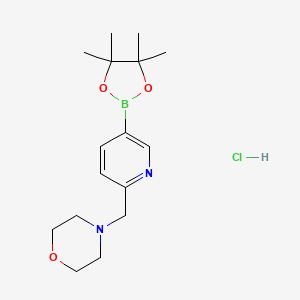
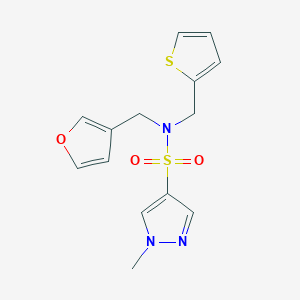
![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2897762.png)
![1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]](/img/structure/B2897763.png)
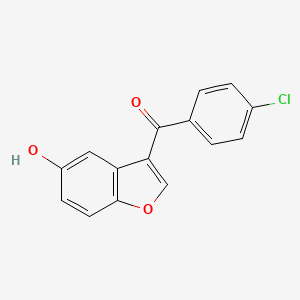
![5-{5,6-dichloro-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2897765.png)
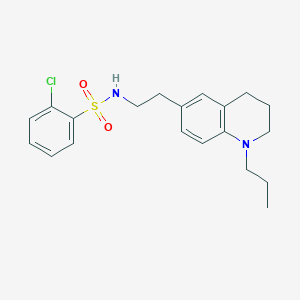
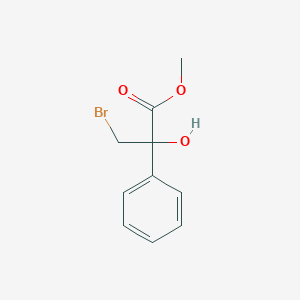
![N-[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2897769.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2897770.png)
